molecular formula C11H10FN3O2 B13537605 ethyl 5-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate

ethyl 5-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B13537605
M. Wt: 235.21 g/mol
InChI Key: YCPUMQJKTUHGMO-UHFFFAOYSA-N
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Description

Ethyl 5-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a fluorophenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The general steps are as follows:

    Preparation of Azide: The azide precursor is synthesized by reacting 4-fluoroaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide.

    Cycloaddition Reaction: The azide is then reacted with ethyl propiolate in the presence of a copper(I) catalyst to form the triazole ring.

    Esterification: The resulting triazole compound is then esterified with ethanol to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The triazole ring can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

    Substitution: Formation of substituted triazole derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of oxidized triazole derivatives.

Scientific Research Applications

Ethyl 5-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Biological Studies: Used in the study of enzyme inhibition and receptor binding.

    Materials Science: Utilized in the development of new materials with specific electronic or optical properties.

    Chemical Biology: Employed as a probe in bioorthogonal chemistry for labeling and tracking biomolecules.

Mechanism of Action

The mechanism of action of ethyl 5-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The triazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The fluorophenyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate is unique due to its triazole ring, which imparts stability and versatility in chemical reactions. The presence of the fluorophenyl group enhances its biological activity and binding affinity, making it a valuable compound in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H10FN3O2

Molecular Weight

235.21 g/mol

IUPAC Name

ethyl 5-(4-fluorophenyl)-2H-triazole-4-carboxylate

InChI

InChI=1S/C11H10FN3O2/c1-2-17-11(16)10-9(13-15-14-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,13,14,15)

InChI Key

YCPUMQJKTUHGMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNN=C1C2=CC=C(C=C2)F

Origin of Product

United States

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